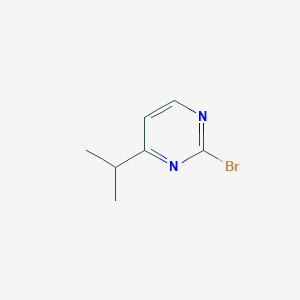
2,4-difluoro-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-5-methylpyridine (DFMP) is a widely used chemical compound in the fields of synthetic organic chemistry, biochemistry, and pharmacology. It is a heterocyclic aromatic compound with a unique combination of two fluorine atoms and one methyl group in the pyridine ring. It has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. DFMP is also used in the synthesis of fluorinated compounds, which are of particular interest in medicinal chemistry and drug discovery.
Scientific Research Applications
2,4-difluoro-5-methylpyridine is an important synthetic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of fluorinated compounds, which are of particular interest in medicinal chemistry and drug discovery. In addition, 2,4-difluoro-5-methylpyridine has been used in the synthesis of peptides, peptidomimetics, and other biologically active molecules.
Mechanism of Action
2,4-difluoro-5-methylpyridine is a heterocyclic aromatic compound that can interact with a variety of biomolecules, including proteins, DNA, and RNA. It can also interact with other small molecules, such as hormones, neurotransmitters, and drugs. The exact mechanism of action of 2,4-difluoro-5-methylpyridine is still not fully understood, but it is thought to involve the formation of hydrogen bonds and electrostatic interactions with the target biomolecules.
Biochemical and Physiological Effects
2,4-difluoro-5-methylpyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, proteins, and other biomolecules. It can also affect the expression of genes and the production of proteins. In addition, 2,4-difluoro-5-methylpyridine has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective properties.
Advantages and Limitations for Lab Experiments
The use of 2,4-difluoro-5-methylpyridine in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it is relatively non-toxic. In addition, it is stable and can be stored for long periods of time. However, 2,4-difluoro-5-methylpyridine is also a relatively reactive compound, and it can be easily oxidized or hydrolyzed in the presence of other chemicals.
Future Directions
The potential applications of 2,4-difluoro-5-methylpyridine are still being explored. It has been used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and other biologically active molecules. In addition, further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Further research is also needed to explore its potential applications in the development of new drugs and other therapeutic agents. Furthermore, further research is needed to explore the potential of 2,4-difluoro-5-methylpyridine as a biomarker for the diagnosis and treatment of various diseases.
Synthesis Methods
2,4-difluoro-5-methylpyridine can be synthesized from the reaction of 2,4-difluorobenzaldehyde and pyridine. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds through the formation of a difluoropyridinium ion intermediate. The reaction is typically carried out in aqueous solution, and the product is isolated by recrystallization from aqueous ethanol.
properties
| { "Design of the Synthesis Pathway": "The synthesis of 2,4-difluoro-5-methylpyridine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,5-difluoropyridine", "acetone", "methylmagnesium bromide", "iodine", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "water" ], "Reaction": [ "Step 1: 2,5-difluoropyridine is reacted with acetone in the presence of methylmagnesium bromide to form 2,4-difluoro-3-methyl-5-(1-methylethyl)pyridine.", "Step 2: The intermediate compound from step 1 is then treated with iodine and sodium hydroxide to form 2,4-difluoro-3-methyl-5-(1-methylethyl)pyridine-1-oxide.", "Step 3: The compound from step 2 is then treated with hydrochloric acid to remove the oxide group and form 2,4-difluoro-3-methyl-5-(1-methylethyl)pyridine hydrochloride.", "Step 4: The hydrochloride salt from step 3 is then treated with sodium bicarbonate to form the free base of 2,4-difluoro-3-methyl-5-(1-methylethyl)pyridine.", "Step 5: The free base from step 4 is then treated with magnesium sulfate to remove any remaining water and obtain the final product, 2,4-difluoro-5-methylpyridine." ] } | |
CAS RN |
1227502-70-6 |
Product Name |
2,4-difluoro-5-methylpyridine |
Molecular Formula |
C6H5F2N |
Molecular Weight |
129.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



